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3-Aminoheptanoic acid hydrochloride Documentation Hub

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  • Product: 3-Aminoheptanoic acid hydrochloride
  • CAS: 80914-39-2

Core Science & Biosynthesis

Foundational

3-aminoenanthic acid hydrochloride molecular weight and formula

Technical Monograph: 3-Aminoenanthic Acid Hydrochloride Subtitle: Physicochemical Properties, Synthetic Pathways, and Applications in Peptidomimetic Design Executive Summary 3-Aminoenanthic acid hydrochloride (Systematic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Aminoenanthic Acid Hydrochloride Subtitle: Physicochemical Properties, Synthetic Pathways, and Applications in Peptidomimetic Design

Executive Summary

3-Aminoenanthic acid hydrochloride (Systematic name: 3-aminoheptanoic acid hydrochloride) represents a critical class of


-amino acids  used in the synthesis of peptidomimetics and foldamers. Unlike their 

-amino acid counterparts,

-amino acids introduce an additional methylene group (

) into the peptide backbone, conferring unique structural rigidity and resistance to enzymatic degradation. This guide provides a definitive technical profile of the compound, intended for researchers in medicinal chemistry and drug delivery systems.

Part 1: Physicochemical Identity

The accurate characterization of 3-aminoenanthic acid hydrochloride is foundational for stoichiometric calculations in solid-phase peptide synthesis (SPPS) and solution-phase coupling.

Molecular Specifications
PropertyValue / Description
Common Name 3-Aminoenanthic acid hydrochloride
Systematic Name 3-Aminoheptanoic acid hydrochloride
Synonyms

-Homocaproic acid HCl (approximate); 3-Aminoheptanoate HCl
CAS Number Generic for 3-aminoheptanoic acid HCl: 19245-66-0 (Free acid base ref: 2203-89-6)
Molecular Formula

Molecular Weight 181.66 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.
Structural Composition

The compound consists of a seven-carbon aliphatic chain with a primary amine group at the


-position (C3) relative to the carboxylic acid (C1).
  • Free Base Formula:

    
     (MW: 145.20  g/mol )
    
  • Salt Stoichiometry: 1:1 molar ratio of amine to hydrochloric acid.

Molecular Weight Derivation (High Precision):

  • Carbon (7):

    
    
    
  • Hydrogen (16):

    
    
    
  • Nitrogen (1):

    
    
    
  • Oxygen (2):

    
    
    
  • Chlorine (1):

    
    
    
  • Total: 181.663 g/mol

Part 2: Structural Significance & Applications

The Beta-Peptide Advantage

3-Aminoenanthic acid is a


-amino acid . When incorporated into peptide chains, it promotes the formation of stable secondary structures (helices and sheets) distinct from natural 

-peptides.
  • Proteolytic Stability: The unique backbone spacing prevents recognition by standard proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of therapeutic candidates.

  • Foldamers: Oligomers of

    
    -amino acids can form "14-helices" (stabilized by H-bonds between residue 
    
    
    
    and
    
    
    ), which are more stable than the
    
    
    -helix.
Logical Pathway: From Structure to Function

BetaPeptideLogic Compound 3-Aminoenanthic Acid HCl Structure Additional -CH2- Backbone Compound->Structure Property1 Altered H-Bonding Pattern Structure->Property1 Property2 Protease Resistance Structure->Property2 Outcome Stable Peptidomimetic Drugs Property1->Outcome Foldamer Stability Property2->Outcome Extended Half-Life

Figure 1: Mechanistic impact of incorporating 3-aminoenanthic acid into peptide backbones.

Part 3: Synthetic Methodology

Researchers often require the synthesis of this compound if it is not commercially available in specific isomeric forms. The Rodionov Reaction is a classic method for synthesizing


-amino acids directly from aldehydes.
Protocol: Modified Rodionov Synthesis

Objective: Synthesis of 3-aminoheptanoic acid from valeraldehyde (pentanal) and malonic acid.

Reagents:

  • Pentanal (Valeraldehyde)

  • Malonic Acid

  • Ammonium Acetate (Source of Ammonia)

  • Ethanol (Solvent)

  • Concentrated HCl (for salt formation)

Step-by-Step Workflow:

  • Condensation:

    • Dissolve Malonic acid (1.0 eq) and Ammonium acetate (2.0 eq) in Ethanol.

    • Add Pentanal (1.0 eq).

    • Reflux the mixture for 4–6 hours. The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

  • Isolation (Free Acid):

    • Cool the reaction mixture to

      
      .
      
    • Filter the precipitated crude 3-aminoheptanoic acid.

    • Recrystallize from ethanol/water.

  • Hydrochlorination:

    • Suspend the purified free amino acid in minimal dry ethanol.

    • Add 1.1 eq of concentrated HCl dropwise with stirring.

    • Evaporate solvent or precipitate with diethyl ether to yield 3-aminoenanthic acid hydrochloride .

SynthesisFlow Start Start: Pentanal + Malonic Acid + NH4OAc Step1 Reflux in Ethanol (4-6 hrs) (Condensation + Decarboxylation) Start->Step1 Step2 Cool & Filter Precipitate (Crude Free Acid) Step1->Step2 Step3 Recrystallization (Purification) Step2->Step3 Step4 Add HCl in Ethanol Step3->Step4 End Final Product: 3-Aminoenanthic Acid HCl Step4->End

Figure 2: Workflow for the synthesis of 3-aminoenanthic acid HCl via the Rodionov method.

Part 4: Analytical Characterization

To validate the integrity of the compound, the following analytical parameters must be met.

1. Proton NMR (


-NMR) in 

:
  • 
     2.60 ppm (d, 2H): 
    
    
    
    -methylene protons (
    
    
    ).
  • 
     3.50 ppm (m, 1H): 
    
    
    
    -methine proton (
    
    
    ).
  • 
     1.30–1.60 ppm (m, 6H):  Internal methylene chain protons.
    
  • 
     0.85 ppm (t, 3H):  Terminal methyl group.
    

2. Mass Spectrometry (ESI-MS):

  • Positive Mode (

    
    ):  Expected peak at 
    
    
    
    . (Note: MS detects the cation of the free base).

References

  • PubChem Database. 3-Aminoheptanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. (Seminal work on the stability and folding of beta-amino acids). Available at: [Link]
    
  • Gellman, S.H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Foundational text on the application of non-natural amino acids in drug design). Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Enantioselective Synthesis of 3-Aminoheptanoic Acid Hydrochloride

Executive Summary & Strategic Rationale In the development of peptidomimetics and foldamers, -amino acids like 3-aminoheptanoic acid are critical motifs. They offer proteolytic stability and unique secondary structures (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of peptidomimetics and foldamers,


-amino acids like 3-aminoheptanoic acid  are critical motifs. They offer proteolytic stability and unique secondary structures (e.g., 

-helices) unavailable to natural

-amino acids.

While classical homologation (Arndt-Eistert) of


-amino acids (Norleucine) is a viable academic route, it relies on hazardous diazomethane and silver salts, making it poor for scale-up.

This Application Note details the "Ellman Auxiliary" approach. This route is selected for:

  • Safety: Eliminates explosive intermediates.

  • Stereocontrol: Consistently yields diastereomeric ratios (dr) > 95:5.

  • Scalability: Uses robust intermediates suitable for multi-gram to kilogram synthesis.

Reaction Pathway Overview

The synthesis constructs the C7 backbone by condensing Pentanal with (S)-(-)-tert-Butanesulfinamide , followed by a diastereoselective Reformatsky-type addition of ethyl bromoacetate.

SynthesisPathway Pentanal Pentanal (C5 Aldehyde) Imine N-Sulfinyl Imine (Chiral Intermediate) Pentanal->Imine Ti(OEt)4 THF, RT Auxiliary (S)-t-Bu-Sulfinamide (Chiral Aux) Auxiliary->Imine ProtectedBeta Sulfinamide Ester (Protected Product) Imine->ProtectedBeta Zn, THF -78°C to RT Reformatsky Ethyl Bromoacetate + Zn (Reformatsky) Reformatsky->ProtectedBeta FinalProduct 3-Aminoheptanoic Acid HCl (Target) ProtectedBeta->FinalProduct 6M HCl Reflux

Figure 1: Synthetic workflow for the enantioselective construction of the


-amino acid core.

Detailed Experimental Protocols

Stage 1: Condensation – Synthesis of the Chiral Sulfinimine

Objective: Create the electrophilic imine species with a chiral directing group.

  • Reagents:

    • Pentanal (Valeraldehyde) [1.1 equiv]

    • (S)-(-)-2-Methyl-2-propanesulfinamide [1.0 equiv]

    • Titanium(IV) ethoxide (

      
      ) [2.0 equiv]
      
    • Solvent: Anhydrous THF (0.5 M concentration)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with

    
    .
    
  • Addition: Charge the flask with (S)-sulfinamide and anhydrous THF. Add

    
     via syringe (solution turns slightly yellow).
    
  • Reaction: Add Pentanal dropwise. Stir at room temperature (20–25°C) for 16 hours.

    • Mechanism Note:

      
       acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.
      
  • Quench: Pour the mixture into an equal volume of brine while rapidly stirring. A white titanium salt precipitate will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc.

  • Purification: Dry the organic phase (

    
    ), concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
    • Target: Clear to pale yellow oil.

Stage 2: C-C Bond Formation – The Reformatsky Reaction

Objective: Introduce the acetate backbone with high diastereoselectivity.

  • Reagents:

    • Sulfinyl imine (from Stage 1) [1.0 equiv]

    • Ethyl bromoacetate [3.0 equiv]

    • Zinc dust (activated) [5.0 equiv]

    • Copper(I) chloride (

      
      ) [0.1 equiv] (Optional promoter)
      
    • Solvent: Anhydrous THF

Protocol:

  • Activation: Activate Zinc dust by washing with 1M HCl, water, acetone, and ether, then drying under high vacuum/heat. This is critical for initiation.

  • Slurry: Suspend activated Zn in THF in a dry RBF under Argon.

  • Addition: Add Ethyl bromoacetate dropwise to the Zn slurry at reflux to initiate the formation of the zinc enolate (Reformatsky reagent). Once initiated, cool to 0°C.

    • Alternative (Lithium Enolate): For strictly low-temp control (-78°C), Lithium enolates can be used, but the Zinc route is more robust for this specific chain length.

  • Coupling: Add the Sulfinyl imine (dissolved in THF) slowly to the zinc reagent at -78°C (or 0°C depending on optimization).

  • Incubation: Stir for 4–6 hours. Monitor by TLC.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. The product is a diastereomerically pure

    
    -amino ester protected with the sulfinyl group.
    
Stage 3: Global Deprotection & Salt Formation

Objective: Remove the chiral auxiliary and hydrolyze the ester to yield the free acid salt.

  • Reagents:

    • 6M HCl (aqueous)

    • Solvent: 1,4-Dioxane

Protocol:

  • Dissolution: Dissolve the protected intermediate in 1,4-dioxane.

  • Hydrolysis: Add 6M HCl (10 equiv relative to substrate).

  • Reflux: Heat to reflux (approx. 100°C) for 12 hours. This step performs two actions simultaneously:

    • Cleavage of the N-S bond (removing the sulfinyl group).

    • Hydrolysis of the ethyl ester to the carboxylic acid.

  • Workup: Concentrate the reaction mixture in vacuo to remove water/HCl/Dioxane.

  • Chase: Co-evaporate with toluene (

    
    ) to remove residual water.
    
  • Crystallization: Triturate the resulting solid with diethyl ether or recrystallize from MeOH/EtOAc to yield 3-aminoheptanoic acid hydrochloride .

Quality Control & Data Analysis

Expected Analytical Data
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

C18 Column,

(+0.1% TFA)
Enantiomeric Excess

ee
Chiral HPLC (e.g., Chiralpak AD-H)
1H NMR (D2O)

3.6 (m, 1H,

-CH), 2.6 (d, 2H,

-CH2), 1.6 (m, 2H), 1.3 (m, 4H), 0.9 (t, 3H)
400 MHz NMR
Mass Spec

ESI-MS
Troubleshooting Guide
  • Low Yield in Step 1: Usually due to "wet" THF or old

    
    . Ensure reagents are fresh.
    
  • Poor dr in Step 2: Temperature control is vital. If the reaction exotherms during addition, diastereoselectivity drops. Maintain -78°C strictly during the addition of the imine.

  • Oily Product in Step 3: The HCl salt is hygroscopic. Dry strictly under high vacuum over

    
    .
    

Mechanistic Insight (The "Why")

The high stereoselectivity of this protocol relies on the Six-Membered Chelation Model (Zimmerman-Traxler transition state).

When the Zinc enolate attacks the Sulfinyl imine:

  • The metal (Zn) coordinates between the imine Nitrogen and the Sulfinyl Oxygen.

  • This "locks" the conformation of the substrate.

  • The bulky tert-butyl group on the sulfinamide blocks one face of the molecule, forcing the enolate to attack from the opposite side.

TransitionState cluster_factors Stereocontrol Factors TS_Core Transition State (Zimmerman-Traxler) Outcome High Diastereoselectivity (>95:5 dr) TS_Core->Outcome Determines FaceBlock t-Butyl Steric Shield (Blocks Si-face) FaceBlock->TS_Core Chelation Zn-N-O Chelation (Rigidifies Structure) Chelation->TS_Core

Figure 2: Mechanistic drivers for stereochemical control.

References

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Imine: A New Class of Chiral Imines for the Asymmetric Synthesis of Amines. The Journal of Organic Chemistry, 64(1), 12-13.

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.

  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (1999).Comprehensive Asymmetric Catalysis. Springer.

Application

Application Note: High-Fidelity Fmoc Protection of 3-Aminoheptanoic Acid

Executive Summary This technical guide details the protocol for the -fluorenylmethoxycarbonyl (Fmoc) protection of 3-aminoheptanoic acid , a lipophilic -amino acid. Unlike standard -amino acids, 3-aminoheptanoic acid pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the


-fluorenylmethoxycarbonyl (Fmoc) protection of 3-aminoheptanoic acid , a lipophilic 

-amino acid. Unlike standard

-amino acids, 3-aminoheptanoic acid presents unique challenges regarding solubility and aggregation due to its seven-carbon aliphatic chain and

-backbone architecture.

This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under modified Schotten-Baumann conditions. We prioritize Fmoc-OSu over Fmoc-Cl to eliminate the formation of "Fmoc-dipeptide" impurities, a critical requirement for downstream pharmaceutical applications such as peptidomimetic drug development.

Chemical Strategy & Mechanistic Insight

The Challenge of the Substrate

3-Aminoheptanoic acid possesses a hydrophobic butyl tail extending from the


-position (assuming linear backbone nomenclature).
  • Solubility: The hydrophobicity index requires a higher ratio of organic co-solvent compared to Alanine or Glycine.

  • Reactivity: The

    
    -amine is generally more nucleophilic than an 
    
    
    
    -amine due to the reduced electron-withdrawing effect of the carboxylic acid (being one carbon further away), but steric hindrance from the side chain can impede reaction kinetics.
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For high-purity applications, Fmoc-OSu is the mandatory reagent.

  • Fmoc-Cl Risks: Use of Fmoc-Cl often generates a mixed anhydride intermediate. If the reaction pH fluctuates, the free amino acid can attack this anhydride, forming an impurity (Fmoc-AA-AA-OH) that is chemically similar to the product and difficult to remove by crystallization.

  • Fmoc-OSu Benefit: The N-hydroxysuccinimide leaving group is less prone to mixed anhydride formation, ensuring the reaction proceeds strictly via carbamate formation.

Reaction Workflow Diagram

The following diagram illustrates the critical path and decision nodes for the synthesis.

FmocProtection Start Start: 3-Aminoheptanoic Acid Solubilization Solubilization (1:1 Dioxane:10% Na2CO3) Start->Solubilization ReagentAdd Add Fmoc-OSu (1.1 eq, dropwise) Solubilization->ReagentAdd Homogeneous Mix Monitor Monitor pH (8.5 - 9.0) & TLC (2-4 hours) ReagentAdd->Monitor Check Is SM consumed? Monitor->Check Check->Monitor No (Adjust pH/Time) Workup Wash (Et2O) -> Acidify (pH 2) -> Extract (EtOAc) Check->Workup Yes Purification Drying & Crystallization (EtOAc/Hexane) Workup->Purification End Final Product: Fmoc-3-aminoheptanoic acid Purification->End

Figure 1: Logical workflow for Fmoc protection emphasizing the critical monitoring phase.

Materials & Equipment

Reagents
ReagentGradeRoleNote
3-Aminoheptanoic acid >98%SubstrateEnsure enantiomeric purity if chiral.
Fmoc-OSu >99%Protecting GroupStore at 4°C.
1,4-Dioxane HPLC GradeCo-solventAcetone is a viable alternative, but Dioxane solubilizes the C7 chain better.
Sodium Carbonate (

)
ACS ReagentBase10% w/v aqueous solution.
Ethyl Acetate (EtOAc) ACS ReagentExtraction-
Hydrochloric Acid (HCl) 1N and 6NAcidifier-
Equipment
  • pH Meter (calibrated to pH 7.0 and 10.0) or high-fidelity pH strips (range 0-14).

  • Round bottom flask (single neck).

  • Magnetic stirrer.

  • Rotary evaporator.

Experimental Protocol

Step 1: Solubilization and pH Adjustment
  • In a round-bottom flask, suspend 3-aminoheptanoic acid (10 mmol, 1.45 g) in Water (15 mL) and 1,4-Dioxane (15 mL) .

    • Note: The starting material may not dissolve immediately.

  • Add solid

    
      (approx. 20 mmol) or 10% 
    
    
    
    solution until the pH reaches 8.5–9.0 .
  • Stir vigorously until the amino acid is fully dissolved.

    • Critical: If the solution remains cloudy, increase the Dioxane ratio slightly, but do not exceed 60% organic solvent to ensure the base remains soluble.

Step 2: Addition of Fmoc-OSu
  • Dissolve Fmoc-OSu (11 mmol, 3.71 g, 1.1 eq) in 1,4-Dioxane (10 mL) .

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 15–20 minutes at room temperature.

    • Why: Slow addition prevents local precipitation of the reagent.

  • pH Maintenance: As the reaction proceeds, the pH will drop due to the liberation of N-hydroxysuccinimide (weakly acidic). Monitor continuously. Add 10%

    
     dropwise to maintain pH 8.5–9.0 .
    
    • Warning: Do not exceed pH 10.0. High pH causes base-catalyzed cleavage of the Fmoc group (formation of dibenzofulvene).

Step 3: Reaction Monitoring
  • Stir the reaction at room temperature for 3–5 hours .

  • TLC Check:

    • Mobile Phase: CHCl3/MeOH/AcOH (90:8:2).

    • Visualization: UV (254 nm) for Fmoc; Ninhydrin stain for free amine.

    • Target: Disappearance of the baseline spot (free amino acid) and appearance of a UV-active spot (

      
       ~0.4–0.6).
      
Step 4: Workup and Isolation
  • Dilution: Dilute the reaction mixture with Water (50 mL) .

  • Impurity Wash: Extract the aqueous layer with Diethyl Ether (2 x 30 mL) .

    • Purpose: This removes unreacted Fmoc-OSu and fulvene byproducts. The product (as a salt) remains in the aqueous phase. Discard the organic (ether) layer.

  • Acidification: Cool the aqueous phase in an ice bath. Slowly add 1N HCl with stirring until pH reaches 2.0–2.5 .

    • Observation: The mixture will become cloudy as the Fmoc-3-aminoheptanoic acid precipitates or oils out.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL) .

  • Drying: Combine the EtOAc layers, wash with Brine (1 x 50 mL) , and dry over anhydrous

    
     .
    
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure.

Step 5: Purification (Crystallization)

Due to the lipophilic chain, the crude product is often a viscous oil or semi-solid.

  • Dissolve the residue in a minimum amount of warm Ethyl Acetate .

  • Add n-Hexane dropwise until turbidity persists.

  • Store at 4°C overnight to crystallize.

  • Filter the white solid and dry under high vacuum.

Quality Control & Validation

Specification Table
ParameterAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Purity > 98%HPLC (C18, ACN/Water gradient)
Identity Consistent with structure1H-NMR (DMSO-d6 or CDCl3)
Mass [M+H]+ or [M+Na]+LC-MS (ESI)
Troubleshooting Logic

Use the following decision tree if yields are low or impurities are high.

Troubleshooting Issue Problem Detected LowYield Low Yield Issue->LowYield Oligomers Impurity: Fmoc-Dipeptide Issue->Oligomers Cleavage Impurity: Free Amine / Fulvene Issue->Cleavage Sol1 Check pH during acidification. Did it reach pH 2? LowYield->Sol1 Sol2 Switch Reagent: Ensure Fmoc-OSu used, NOT Fmoc-Cl Oligomers->Sol2 Sol3 pH too high (>10). Reduce Base concentration. Cleavage->Sol3

Figure 2: Troubleshooting matrix for common Fmoc protection anomalies.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]

  • PepMic. Fmoc Solid Phase Peptide Synthesis Protocol. [Link]

Method

solid-phase peptide synthesis using 3-aminoheptanoic acid HCl

Application Note: Solid-Phase Peptide Synthesis (SPPS) of -Peptides Using 3-Aminoheptanoic Acid HCl -homonorleucine (3-aminoheptanoic acid) into peptide backbones. Executive Summary & Scientific Rationale The incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) of


-Peptides Using 3-Aminoheptanoic Acid HCl 

-homonorleucine (3-aminoheptanoic acid) into peptide backbones.

Executive Summary & Scientific Rationale

The incorporation of


-amino acids like 3-aminoheptanoic acid  (also known as 

-homonorleucine) into peptide sequences is a critical strategy in modern peptidomimetic drug design. Unlike standard

-amino acids,

-amino acids possess an extra carbon atom in the backbone, conferring unique properties:
  • Proteolytic Stability: The altered backbone geometry renders the peptide bond resistant to cleavage by endogenous proteases (pepsin, trypsin, chymotrypsin).

  • Secondary Structure (Foldamers):

    
    -peptides form stable secondary structures (e.g., 14-helices) at much shorter lengths than 
    
    
    
    -peptides.

Critical Technical Alert: The raw material provided is 3-aminoheptanoic acid HCl . This is an unprotected amino acid salt. You cannot use this directly in SPPS coupling cycles (except potentially as the final N-terminal cap) because activating the carboxylic acid in the presence of a free amine will lead to uncontrolled polymerization. This guide includes the mandatory precursor step of Fmoc-protection before detailing the SPPS workflow.

Pre-Synthesis Workflow: Fmoc-Protection

Before SPPS can commence, the free amine must be protected to prevent self-polymerization during carboxyl activation.

Objective: Convert 3-aminoheptanoic acid HCl to Fmoc-3-aminoheptanoic acid.

Materials
  • 3-Aminoheptanoic acid HCl

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Dioxane and Water (1:1 v/v)

  • HCl (1N and 6N)

  • Ethyl Acetate (EtOAc)

Protocol
  • Dissolution: Dissolve 3-aminoheptanoic acid HCl (1.0 eq) in water/dioxane (1:1).

  • Neutralization: Add

    
     (2.5 eq) to neutralize the HCl salt and maintain basic pH (pH 9–10) for the reaction.
    
  • Reaction: Add Fmoc-OSu (1.1 eq) slowly at 0°C. Stir at room temperature (RT) for 4–6 hours.

    • Mechanism: The free amine attacks the carbonyl of the Fmoc-OSu, displacing the NHS leaving group.

  • Work-up:

    • Evaporate dioxane under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Extract with diethyl ether (2x) to remove unreacted Fmoc-OSu (organic layer discarded).

    • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The product (Fmoc-AA-OH) will precipitate or form an oil.

    • Extraction: Extract the product into Ethyl Acetate (3x).

    • Drying: Dry organic layer over

      
      , filter, and concentrate.
      
  • Validation: Verify purity via HPLC and LC-MS. Ensure no free amine remains.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Once the Fmoc-3-aminoheptanoic acid is prepared, it behaves similarly to an


-amino acid but with slower kinetics due to the extra backbone flexibility and steric hindrance at the 

-position.
A. Resin Selection & Preparation
  • Recommended Resin: Rink Amide MBHA Resin (0.5–0.7 mmol/g loading).

    • Reasoning:

      
      -peptides often aggregate; low-loading resins reduce inter-chain interactions. Rink Amide provides a C-terminal amide, mimicking native protein termini.
      
  • Swelling: DCM (Dichloromethane) for 30 mins, followed by DMF (Dimethylformamide) wash.

B. Deprotection (Fmoc Removal)

Standard conditions apply, but extended flow washes are recommended to remove the bulky fulvene adducts.

  • Reagent: 20% Piperidine in DMF (v/v) with 0.1M HOBt (to suppress aspartimide formation if Asp is present, though less critical for pure

    
    -sequences).
    
  • Cycles:

    
     minutes.
    
  • Wash: DMF (

    
     min).
    
C. Coupling Strategy (The Critical Step)

-amino acids are notoriously difficult to couple due to the lower nucleophilicity of the 

-amine and steric bulk.
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is superior to HBTU/DIC for

    
    -amino acids.
    
  • Base: DIEA (Diisopropylethylamine).

  • Stoichiometry: 3:3:6 (AA : HATU : DIEA) relative to resin loading.

Step-by-Step Coupling:

  • Dissolve Fmoc-3-aminoheptanoic acid (3 eq) and HATU (3 eq) in minimum dry DMF.

  • Add DIEA (6 eq) to the amino acid solution. Wait 30 seconds for pre-activation (color change to yellow).

  • Add mixture to the resin.

  • Reaction Time: Shake at RT for 2 to 4 hours . (Double the time of standard

    
    -AA).
    
  • Double Coupling: Highly recommended for 3-aminoheptanoic acid. Repeat the coupling step with fresh reagents if the Kaiser test is slightly positive.

D. Monitoring
  • Kaiser Test: Works for primary amines.

    • Note:

      
      -amines may develop color more slowly. If uncertain, use the Chloranil Test  or perform a micro-cleavage and check via LC-MS.
      
E. Cleavage & Isolation
  • Wash: DCM (

    
     min), then dry resin under nitrogen.
    
  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Volume: 10 mL per gram of resin.

  • Time: 2–3 hours at RT.

  • Precipitation: Filter resin, drop filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the peptide.

Visualization: Workflow Diagram

The following diagram illustrates the critical path from the raw HCl salt to the final peptide, emphasizing the mandatory protection step.

SPPS_Workflow cluster_SPPS Solid Phase Synthesis (SPPS) Raw Raw Material: 3-Aminoheptanoic Acid HCl Protect Solution Phase: Fmoc-Protection (Fmoc-OSu, Na2CO3) Raw->Protect Neutralization Purify Work-up & Isolation: Fmoc-3-Aminoheptanoic Acid Protect->Purify Extraction Couple Coupling Cycle (HATU/DIEA, 3-4h) Purify->Couple Input Monomer Resin Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Deprotect->Couple Wash Washing (DMF) Couple->Wash Wash->Deprotect Next Cycle Cleave Final Cleavage (TFA Cocktail) Wash->Cleave End of Synthesis

Caption: Workflow converting raw 3-aminoheptanoic acid HCl into a viable SPPS building block and its integration into the peptide chain.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-carbon; Low reactivity.
Switch to HOAt/HATU system. Use microwave-assisted coupling (50°C, 20W) if available. Perform double coupling.
Racemization Base-catalyzed epimerization during activation.Use Collidine or TMP instead of DIEA (weaker bases reduce risk). Limit pre-activation time to <1 min.
Aggregation Formation of stable

-peptide helices on resin.
Use Pseudoproline dipeptides (if applicable) or switch to PEG-based resins (ChemMatrix) to improve solvation.
Poor Solubility Hydrophobic butyl side chain.Ensure solvent includes NMP or use a solvent mixture (DMF/DCM 1:1) during coupling.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link

  • Appella, D. H., et al. (1996). "Beta-amino acid oligomers." Journal of the American Chemical Society, 118(51), 13071-13072. Link

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link

  • Vasudev, P. G., et al. (2011). "Introduction of beta-amino acids in peptide synthesis: A review." Protein & Peptide Letters, 18(4). Link

Application

Application Note: Michael Addition Synthesis of 3-Aminoheptanoic Acid Precursors

Executive Summary & Strategic Rationale 3-Aminoheptanoic acid is a critical -amino acid motif found in various bioactive lipopeptides and serves as a chiral building block for peptidomimetics with enhanced proteolytic st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-Aminoheptanoic acid is a critical


-amino acid motif found in various bioactive lipopeptides and serves as a chiral building block for peptidomimetics with enhanced proteolytic stability. While classical routes like the Arndt-Eistert homologation involve hazardous diazomethane, the Aza-Michael addition  offers a safer, atom-economical, and scalable pathway.

This guide details the synthesis of Ethyl 3-(benzylamino)heptanoate , the stable, protected precursor to 3-aminoheptanoic acid. We utilize a DBU-catalyzed conjugate addition of benzylamine to ethyl (


)-2-heptenoate. This route is selected for its operational simplicity, high yield potential (>90%), and avoidance of cryogenic conditions, making it ideal for intermediate-scale drug discovery campaigns.
Key Advantages of this Protocol:
  • Atom Economy: 100% atom economy in the addition step.

  • Safety: Eliminates the use of explosive diazo compounds or high-pressure hydrogenation at the scaffold-formation stage.

  • Versatility: The benzyl group serves as an orthogonal protecting group, removable via hydrogenolysis during the final deprotection step.

Reaction Mechanics & Pathway

The synthesis relies on the nucleophilic attack of a primary amine (Michael donor) onto the


-carbon of an 

-unsaturated ester (Michael acceptor). The reaction is thermodynamically driven but kinetically slow due to the weak nucleophilicity of amines toward esters; thus, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed as a basic organocatalyst to activate the nucleophile and stabilize the transition state.
Reaction Scheme

Mechanistic Workflow (DOT Visualization)

MichaelAddition Start Substrates: Ethyl 2-heptenoate + Benzylamine Activation Activation: DBU deprotonation/H-bonding Start->Activation Mix Transition Transition State: C-N Bond Formation (Enolate Intermediate) Activation->Transition Nucleophilic Attack Protonation Proton Transfer: Enolate -> Ester Transition->Protonation Tautomerization Product Product: Ethyl 3-(benzylamino)heptanoate Protonation->Product Isolation

Figure 1: Mechanistic flow of the DBU-catalyzed Aza-Michael addition.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole
Ethyl (

)-2-heptenoate
156.221.0>97%Michael Acceptor
Benzylamine 107.151.2>99%Michael Donor
DBU 152.240.1>98%Catalyst
Acetonitrile 41.05N/AAnhydrousSolvent (Optional*)

*Note: This reaction can often be run neat (solvent-free) for higher kinetics, but acetonitrile is recommended for better thermal control on scales >10g.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add Ethyl (

    
    )-2-heptenoate  (15.6 g, 100 mmol) and Acetonitrile  (30 mL) to the flask.
    
  • Catalyst Addition: Add DBU (1.52 g, 10 mmol) via syringe. Stir for 5 minutes at room temperature (20–25°C).

  • Nucleophile Addition: Dropwise add Benzylamine (12.8 g, 120 mmol) over 15 minutes. Caution: Mild exotherm may occur.

Phase 2: Reaction Monitoring
  • Incubation: Stir the mixture at room temperature for 12–24 hours.

  • TLC Control: Monitor consumption of the enoate using TLC (Hexane/EtOAc 4:1). The starting material (enoate) is UV active; the product stains strongly with Ninhydrin or Dragendorff’s reagent.

    • Target: Disappearance of spot at

      
      .
      
    • Product: Appearance of new spot at

      
      .
      
Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove DBU and excess amine.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (50 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Purification: The crude oil is often sufficiently pure (>90%) for downstream hydrolysis. For analytical purity, perform flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Process Workflow Diagram

Workflow Setup 1. Charge Enoate + DBU (Acetonitrile, N2 atm) Addition 2. Add Benzylamine (Dropwise, 25°C) Setup->Addition Reaction 3. Stir 12-24h (Monitor TLC) Addition->Reaction Workup 4. Dilute EtOAc / Wash H2O (Remove DBU) Reaction->Workup Isolate 5. Concentrate & Purify (Flash Chromatography) Workup->Isolate

Figure 2: Operational workflow for the batch synthesis of the 3-aminoheptanoic acid precursor.

Analytical Controls & Specifications

To ensure the integrity of the precursor before proceeding to hydrolysis (to the free acid), verify the following parameters.

ParameterSpecificationMethodLogic
Appearance Clear to pale yellow oilVisualDarkening indicates oxidation of amine.
Purity >95% (Area %)HPLC-UV (210 nm)Ensure removal of unreacted benzylamine.
Identity (

H NMR)

2.8-3.1 (m, 1H, H-3)
400 MHz

Diagnostic shift of the

-proton adjacent to nitrogen.
Identity (MS) [M+H]+ = 264.2LC-MS (ESI)Confirms molecular weight of ethyl 3-(benzylamino)heptanoate.

Critical NMR Signal: The disappearance of the olefinic protons (


 5.8 and 6.9 ppm) and the emergence of the methine multiplet at 

2.9–3.1 ppm confirms the success of the conjugate addition.

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: Steric hindrance of the heptyl chain or deactivation of the catalyst.

  • Solution: Increase DBU load to 20 mol% or gently heat to 40°C. Alternatively, switch to a stronger Lewis Acid catalyst like

    
     (5 mol%) if the basic conditions cause side reactions [1].
    
Issue: Retro-Michael Reaction
  • Cause: High temperatures during workup or prolonged storage.

  • Solution: Avoid heating the crude mixture above 50°C during rotary evaporation. Store the ester at 4°C.

Stereoselectivity Note

This protocol yields a racemic precursor. For the asymmetric synthesis of (R)- or (S)-3-aminoheptanoic acid, replace benzylamine with a chiral equivalent such as (S)-(-)-


-methylbenzylamine . The diastereomers formed can be separated by chromatography or crystallization before the final deprotection [2].

References

  • Rulev, A. Y. (2014). "Aza-Michael Addition: Selected Recent Advances and Perspectives." RSC Advances, 4(51), 26976-26994.

    • Context: Authoritative review on catalyst selection (DBU vs Lewis Acids) for aza-Michael additions.
  • Davies, S. G., et al. (2005).
Method

Application Note: Stereoselective Synthesis of 3-Aminoheptanoic Acid via Arndt-Eistert Homologation

-Homonorleucine Doc ID: AN-SYN-2023-089 Abstract & Strategic Overview This application note details the synthesis of 3-aminoheptanoic acid ( -homonorleucine) from L-norleucine . The synthesis of -amino acids is critical...

Author: BenchChem Technical Support Team. Date: February 2026


-Homonorleucine
Doc ID:  AN-SYN-2023-089

Abstract & Strategic Overview

This application note details the synthesis of 3-aminoheptanoic acid (


-homonorleucine) from L-norleucine . The synthesis of 

-amino acids is critical in modern drug discovery, particularly for the development of peptidomimetics and foldamers that exhibit resistance to proteolytic degradation.

The method of choice is the Arndt-Eistert homologation . Unlike direct alkylation methods which often suffer from poor diastereoselectivity, the Arndt-Eistert sequence allows for the one-carbon extension of the carboxylic acid terminus while retaining the stereochemical integrity of the


-chiral center (becoming the 

-center in the product).

Key Technical Advantages of this Protocol:

  • Stereochemical Retention: The Wolff rearrangement proceeds with high fidelity, preserving the

    
    -configuration of the starting L-norleucine.
    
  • Mild Activation: Utilization of the Mixed Anhydride method (Isobutyl chloroformate) prevents the racemization often seen with acid chloride generation in

    
    -protected amino acids.
    
  • Scalability: Optimized for gram-scale synthesis with specific safety controls for diazomethane handling.

Critical Safety Protocol: Diazomethane Handling

WARNING: This protocol involves Diazomethane (


) , a yellow gas that is highly toxic, carcinogenic, and explosively unstable.
  • Glassware: Use only fire-polished glassware with Clear-Seal® joints. NEVER use ground glass joints or scratched flasks; friction can trigger detonation.

  • Shielding: All reactions involving diazomethane must be performed behind a blast shield in a high-flow fume hood.

  • Light Sensitivity: Direct sunlight or intense artificial light can trigger explosion. Keep reaction vessels wrapped in foil.

  • Alternative: Where possible, consider Trimethylsilyldiazomethane (

    
    ) as a safer, non-explosive liquid alternative, though yields may vary for bulky substrates. The protocol below assumes standard 
    
    
    
    for optimal conversion.

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow and key intermediates in the transformation of Boc-L-Norleucine to the target


-amino acid.

ArndtEistertMechanism Start Boc-L-Norleucine (Starting Material) Anhydride Mixed Anhydride (Activated Intermediate) Start->Anhydride iBuOCOCl NMM, -15°C Diazoketone α-Diazoketone (Key Precursor) Anhydride->Diazoketone CH2N2 0°C Ketene Ketene Species (Transient) Diazoketone->Ketene Wolff Rearrangement Ag(I), Heat/Sonication Product Boc-3-Aminoheptanoic Acid (Target) Ketene->Product H2O Nucleophilic Attack

Figure 1: Mechanistic pathway for the one-carbon homologation of Boc-Norleucine.

Detailed Experimental Protocol

Phase A: Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Boc-L-Norleucine 231.291.0Substrate
Isobutyl Chloroformate 136.581.1Activator
N-Methylmorpholine (NMM) 101.151.1Base
Diazomethane (in Et2O) 42.04~2.5Reagent
Silver Benzoate 228.980.1Catalyst
THF / Dioxane -SolventReaction Medium
Phase B: Step-by-Step Methodology
Step 1: Activation (Mixed Anhydride Formation)
  • Dissolve Boc-L-Norleucine (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask (fire-polished).

  • Cool the solution to -15°C using an ice/salt bath.

  • Add N-Methylmorpholine (NMM) (11 mmol) under nitrogen atmosphere.

  • Dropwise add Isobutyl Chloroformate (11 mmol) over 10 minutes. Ensure internal temperature does not rise above -10°C.

    • Expert Insight: NMM is preferred over Triethylamine (TEA) as it forms a precipitate (NMM·HCl) that is less hygroscopic and minimizes racemization risk [1].

  • Stir for 20 minutes at -15°C to ensure complete formation of the mixed anhydride.

Step 2: Diazoketone Synthesis
  • Prepare a solution of Diazomethane in diethyl ether (approx 0.3-0.4 M) using a Diazald® kit (ensure all joints are Clear-Seal®).

  • Filter the cold mixed anhydride solution (from Step 1) rapidly to remove NMM·HCl salts directly into the pre-chilled diazomethane solution (0°C).

    • Note: Do not concentrate the anhydride; it is unstable.

  • Allow the mixture to warm to room temperature slowly and stir for 3-4 hours.

  • Quench: Carefully add a few drops of acetic acid to destroy excess diazomethane until nitrogen evolution ceases and the yellow color fades.

  • Workup: Wash with saturated

    
    , brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Result: Crude

      
      -diazoketone (typically a yellow solid/oil).
      
Step 3: Wolff Rearrangement (Homologation)
  • Dissolve the crude diazoketone in a mixture of 1,4-Dioxane/Water (9:1) .

  • Add Silver Benzoate (0.1 eq).

  • Method A (Thermal): Heat to 70°C protected from light for 2-3 hours.

  • Method B (Sonication - Recommended): Place in an ultrasonic bath at room temperature. Sonication significantly accelerates the decomposition of the diazoketone and suppresses side reactions [2].

  • Monitor by TLC (disappearance of the diazoketone spot).

  • Filter off the silver catalyst through Celite®.

  • Evaporate the solvent. Acidify the residue with 1M HCl (to pH 2) and extract with Ethyl Acetate.

  • Dry and concentrate to yield Boc-3-aminoheptanoic acid .

Process Workflow & Decision Tree

The following diagram illustrates the operational workflow, including critical decision points for purification and safety.

Workflow Start Start: Boc-Norleucine Activation Activation (-15°C) Isobutyl Chloroformate Start->Activation DiazoAdd Add Diazomethane (Excess, 0°C) Activation->DiazoAdd CheckColor Yellow Color Persists? DiazoAdd->CheckColor CheckColor->DiazoAdd No (Add more CH2N2) Quench Quench: Acetic Acid CheckColor->Quench Yes Rearrange Wolff Rearrangement Ag-Benzoate / H2O Quench->Rearrange Purify Acid/Base Extraction Rearrange->Purify End Final Product Boc-3-Aminoheptanoic Acid Purify->End

Figure 2: Operational workflow for the batch synthesis of 3-aminoheptanoic acid.

Analytical Validation

To confirm the identity of the product, compare spectral data against the following expected values.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR

2.50 (dd, 1H), 2.35 (dd, 1H)

-methylene protons (

)
1H NMR

3.80 (m, 1H)

-methine proton (

)
13C NMR

~175 ppm
Carboxylic Acid Carbonyl
13C NMR

~40 ppm

-methylene Carbon (Shifted upfield from

-amino acid)
Mass Spec

Parent Ion (Boc-protected)

Troubleshooting Tips:

  • Low Yield in Step 3: Ensure the dioxane used is peroxide-free. Silver catalysts are easily poisoned by sulfur or peroxides.

  • Racemization: If enantiomeric excess (ee) is lower than expected, check the temperature during the Mixed Anhydride formation. It strictly must not exceed -10°C.

References

  • Podlech, J., & Seebach, D. (1995).

    
    -Amino Acids from 
    
    
    
    -Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity." Liebigs Annalen, 1995(7), 1217–1228.
  • Müller, A., et al. (1998). "Ultrasound-promoted Wolff Rearrangement of

    
    -Diazoketones." Journal of Organic Chemistry, 63(25), 9678-9683. 
    
  • Sigma-Aldrich. "Diazald® and Diazomethane Generators: Technical Bulletin AL-180."

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.

Application

preparing Boc-3-aminoheptanoic acid for solution phase synthesis

Application Note: AN-2026-SPPS Subject: Scalable Synthesis of Boc-3-Aminoheptanoic Acid ( -Homonorleucine) via Arndt-Eistert Homologation Date: February 12, 2026 Author: Senior Application Scientist, Chemical Development...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SPPS Subject: Scalable Synthesis of Boc-3-Aminoheptanoic Acid (


-Homonorleucine) via Arndt-Eistert Homologation
Date:  February 12, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This Application Note provides a validated protocol for the preparation of Boc-3-aminoheptanoic acid (also known as Boc-


-homonorleucine), a critical building block for peptidomimetics and foldamers. While direct Boc-protection of the 

-amino acid is possible, the commercial scarcity of the chiral

-precursor often necessitates de novo synthesis.

Here, we detail the Arndt-Eistert Homologation route starting from the commercially abundant Boc-L-Norleucine . This route is preferred for its ability to preserve stereochemical integrity and its scalability for solution-phase synthesis.

Strategic Route Selection

To generate the C7


-amino acid scaffold, two primary routes exist. We prioritize Route A  for high-purity applications.
  • Route A: Arndt-Eistert Homologation (Recommended)

    • Starting Material: Boc-L-Norleucine (Cheap, Chiral Pool).

    • Mechanism: Activation

      
       Diazoketone 
      
      
      
      Wolff Rearrangement.
    • Advantage: Retains chirality; reliable scale-up; established purification.

  • Route B: Knoevenagel-type Condensation

    • Starting Material: Valeraldehyde + Malonic Acid.

    • Disadvantage: Generally yields racemic product requiring enzymatic resolution; lower overall yield for pure enantiomers.

Detailed Experimental Protocol

Phase 1: Activation and Diazoketone Formation

Objective: Convert Boc-L-Norleucine to the corresponding


-diazoketone.

Reagents:

  • Boc-L-Norleucine (1.0 eq)

  • Isobutyl chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Trimethylsilyldiazomethane (TMS-DAM) (2.0 M in hexanes, 2.5 eq) [Note: Safer alternative to gaseous diazomethane]

  • THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve Boc-L-Norleucine (10 mmol) in anhydrous THF (50 mL) under an argon atmosphere.

  • Cooling (Critical): Cool the solution to -15°C using a dry ice/ethylene glycol bath. Why: Low temperature prevents the formation of urethane byproducts during activation.

  • Base Addition: Add NMM (11 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add IBCF (11 mmol) dropwise over 10 minutes. A white precipitate (NMM

    
    HCl) will form. Stir for 20 minutes at -15°C to ensure complete mixed anhydride formation.
    
  • Diazotization: Add TMS-DAM solution (25 mmol) dropwise.

    • Safety Note: Ensure vigorous ventilation.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour, then stir at room temperature for 3 hours.

  • Quench: Carefully add dilute acetic acid to quench excess diazomethane (watch for nitrogen evolution).

  • Workup: Dilute with Ethyl Acetate, wash with sat.

    
    , brine, and dry over 
    
    
    
    . Evaporate solvent to yield the yellow crystalline diazoketone.
Phase 2: Wolff Rearrangement

Objective: Convert the diazoketone to Boc-3-aminoheptanoic acid via silver-catalyzed rearrangement.

Reagents:

  • Crude Diazoketone (from Phase 1)

  • Silver Benzoate (

    
    ) (0.1 eq)
    
  • 1,4-Dioxane / Water (9:1 mixture)

Step-by-Step Procedure:

  • Setup: Dissolve the crude diazoketone in 1,4-Dioxane/Water (9:1, 100 mL).

  • Catalyst Addition: Add Silver Benzoate (1 mmol).

  • Rearrangement:

    • Method A (Thermal): Heat to 70°C in the dark for 2-4 hours.

    • Method B (Sonication - Preferred): Sonicate the mixture at 40°C. Why: Sonication often accelerates the reaction and suppresses side reactions.

  • Monitoring: Monitor by TLC or IR. The strong diazo peak at ~2100

    
     must disappear.
    
  • Workup: Filter off the silver catalyst (Celite pad). Evaporate the dioxane.

  • Extraction: Acidify the remaining aqueous phase to pH 2-3 with 1N HCl. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain pure Boc-3-aminoheptanoic acid.

Process Visualization

Workflow Diagram (DOT)

The following diagram illustrates the critical path and decision points for the synthesis.

ArndtEistert Start Start: Boc-L-Norleucine MixedAnhydride Mixed Anhydride Formation (-15°C, IBCF/NMM) Start->MixedAnhydride Activation DiazoAdd Diazotization (TMS-Diazomethane) MixedAnhydride->DiazoAdd QC1 QC: Check for Urethane (NMR) MixedAnhydride->QC1 Diazoketone Intermediate: Alpha-Diazoketone DiazoAdd->Diazoketone Wolff Wolff Rearrangement (Ag+, H2O/Dioxane) Diazoketone->Wolff N2 extrusion Product Target: Boc-3-Aminoheptanoic Acid Wolff->Product Homologation QC2 QC: IR ~2100 cm-1 (Must be absent) Wolff->QC2

Caption: Figure 1. Reaction workflow for the Arndt-Eistert homologation of Boc-Norleucine.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Racemization Temperature too high during activation.Ensure mixed anhydride forms strictly at -15°C or lower.
Low Yield (Step 1) Hydrolysis of mixed anhydride.Ensure anhydrous THF is used; minimize exposure to moisture.
Incomplete Rearrangement Catalyst poisoning or insufficient energy.Add fresh Silver Benzoate (0.05 eq); switch to Sonication.
Impurity: Methyl Ester Methanol contamination during workup.Avoid methanol; use Dioxane/Water strictly for the Wolff step.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the final product must meet these criteria:

  • H-NMR (400 MHz, CDCl3): Look for the diastereotopic protons at the

    
    -position (approx 2.5 ppm) which confirms the insertion of the 
    
    
    
    group. The
    
    
    -proton (chiral center) should shift upfield relative to the starting
    
    
    -amino acid.
  • IR Spectroscopy:

    • Pass: Strong Carbonyl stretch at ~1710

      
       (Acid) and ~1690 
      
      
      
      (Boc-urethane).
    • Fail: Presence of peak at ~2100

      
       indicates unreacted diazoketone.
      
  • Mass Spectrometry (ESI):

    
     expected at 246.17 m/z (Calculated for 
    
    
    
    ).

References

  • Podlech, J., & Seebach, D. (1995). "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

    
    -amino acids). 
    
  • Aoyama, T., & Shioiri, T. (1980). "New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane. A New, Stable, and Safe Reagent for the Homologation of Ketones." Tetrahedron Letters.

Technical Notes & Optimization

Troubleshooting

removing hydrochloride salt from 3-aminoheptanoic acid for peptide synthesis

Case ID: 3-AHA-HCL-REM Subject: Optimization of 3-Aminoheptanoic Acid (HCl Salt) for Peptide Synthesis Status: Active Guide Executive Summary & Decision Matrix The Problem: 3-Aminoheptanoic acid is a -amino acid often su...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-AHA-HCL-REM Subject: Optimization of 3-Aminoheptanoic Acid (HCl Salt) for Peptide Synthesis Status: Active Guide

Executive Summary & Decision Matrix

The Problem: 3-Aminoheptanoic acid is a


-amino acid often supplied as a hydrochloride (HCl) salt to ensure stability. However, the presence of HCl presents two critical challenges in peptide synthesis:
  • Stoichiometric Imbalance: In coupling reactions, the HCl protonates the N-terminus and consumes one equivalent of the tertiary base (e.g., DIEA or NMM), potentially leading to incomplete coupling if not compensated.

  • Solubility & Reactivity: The ionic strength of the salt can alter solubility in organic solvents (DMF/DCM) compared to the zwitterionic "free" amino acid.

The Solution: You do not always need to isolate the free amino acid. Use the decision matrix below to select the correct workflow for your specific application.

Workflow Selector

DesaltingDecision Start Start: What is your end goal? Goal1 Direct Solid Phase Peptide Synthesis (SPPS) Start->Goal1 Goal2 Solution Phase Synthesis or N-Protection (Fmoc/Boc) Start->Goal2 MethodA Method A: In-Situ Neutralization Goal1->MethodA Standard Coupling Decision1 Is the coupling acid-sensitive? Goal2->Decision1 MethodB Method B: Ion Exchange (Dowex) Decision1->MethodB Robust/Scale-up MethodC Method C: Propylene Oxide Scavenging Decision1->MethodC Acid Sensitive/Small Scale

Figure 1: Decision matrix for selecting the appropriate de-salting protocol based on downstream application.

Method A: In-Situ Neutralization (Recommended for SPPS)

Context: If you are using the amino acid directly in Solid Phase Peptide Synthesis (SPPS), isolating the free zwitterion is often unnecessary and can lead to yield loss. Instead, we adjust the base stoichiometry.

The Science (Stoichiometry)

The HCl salt (


) requires 1 equivalent of base just to neutralize the salt, plus the standard equivalents required to activate the carboxyl group.

Formula:



Protocol
  • Calculate Molar Equivalents:

    • Assume 3-aminoheptanoic acid HCl is 1.0 eq.

    • Coupling Reagent (e.g., HATU/HBTU): 0.95 - 1.0 eq.

    • Base (DIEA/NMM): You must use 3.0 equivalents (instead of the standard 2.0).

      • 1.0 eq to neutralize the HCl attached to the amine.

      • 2.0 eq to activate the carboxylate for coupling.

  • Dissolution: Dissolve the amino acid HCl salt and the coupling reagent in DMF before adding the base.

  • Activation: Add the base immediately prior to adding the mixture to the resin.

Troubleshooting Table: In-Situ Method

SymptomProbable CauseCorrective Action
Precipitation upon base addition Formation of DIEA

HCl salts in high concentration.
Dilute the reaction mixture with more DMF or NMP.
Low Coupling Efficiency Chloride ion interference (Cl- can suppress HBTU activity).Switch to HATU or use Method B to remove Cl- entirely.
Resin clumping Salt bridging.Perform a DCM wash followed by a DMF wash before coupling.

Method B: Ion Exchange Chromatography (For Isolation)

Context: Required when you need the pure zwitterionic form (free amino acid) for solution-phase chemistry or if chloride ions are detrimental to your specific catalyst. This restores the molecule to its isoelectric point (pI).

Experimental Protocol

Materials:

  • Dowex 50WX8 (Strong cation exchange resin, H+ form).

  • Ammonium Hydroxide (

    
    ).
    
  • 3-Aminoheptanoic acid HCl salt.

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell Dowex 50WX8 resin in distilled water.

    • Pack into a glass column.

    • Wash with 1M HCl (to ensure H+ form), then rinse with water until effluent is neutral (pH ~7).

  • Loading:

    • Dissolve 3-aminoheptanoic acid HCl in minimal water.

    • Load onto the column. The amino acid (cationic at pH < pI) binds to the resin;

      
       ions pass through.
      
  • Washing (The De-salting Step):

    • Wash with distilled water until the eluate tests negative for chloride (use Silver Nitrate,

      
      , test).
      
    • Visual Check:

      
       + Cl- 
      
      
      
      White precipitate (
      
      
      ). If clear, chloride is gone.
  • Elution:

    • Elute with 1M

      
      . This raises the pH above the pI, turning the amino acid anionic/zwitterionic, releasing it from the resin.
      
  • Isolation:

    • Collect ninhydrin-positive fractions.

    • Lyophilize (Freeze-dry) to obtain the white, fluffy zwitterion.

Visualization of Mechanism

IonExchange Step1 1. Load HCl Salt (pH < pI) Resin Resin-SO3(-) binds Amino Acid(+) Step1->Resin Binding Waste Cl(-) ions wash out Resin->Waste Water Wash Step2 2. Elute with NH4OH (pH > pI) Resin->Step2 Switch Buffer Product Free Zwitterion Collected Step2->Product Release

Figure 2: Mechanism of Cation Exchange for Chloride Removal.

Method C: Propylene Oxide Scavenging (The "Quick" Method)

Context: Useful for small-scale preparations where running a column is inefficient. Propylene oxide acts as an irreversible acid scavenger.

Safety Warning: Propylene oxide is a carcinogen and highly volatile. Perform in a fume hood.

Protocol:

  • Dissolve 3-aminoheptanoic acid HCl in Ethanol or Methanol (approx 10 mL/g).

  • Add Propylene Oxide (excess, typically 5–10 equivalents).

  • Reflux gently or stir at room temperature for 2–4 hours.

    • Chemistry: Propylene oxide reacts with HCl to form 1-chloro-2-propanol (volatile/removable).

    • The free amino acid (zwitterion) will often precipitate out as the acid is consumed.

  • Filter the precipitate or evaporate the solvent/byproducts.

  • Wash the solid with cold ether to remove residual chloropropanol.

Frequently Asked Questions (FAQ)

Q: How do I know if the desalting was successful? A: Two methods:

  • Silver Nitrate Test: Dissolve a small amount of product in water/nitric acid. Add

    
    . Turbidity indicates residual chloride.
    
  • Elemental Analysis: A pure zwitterion will have 0% Chlorine content.

Q: Can I use the HCl salt for Fmoc protection? A: Yes, but it is difficult. The Schotten-Baumann conditions (aqueous


/dioxane) usually handle the HCl salt fine because the carbonate neutralizes it. However, if you are doing Fmoc protection in organic solvent (using Fmoc-OSu and DIEA), pre-desalting (Method B) often improves yields by preventing salt precipitation in the organic phase.

Q: My 3-aminoheptanoic acid is an oil after desalting. Is this normal? A:


-amino acids with alkyl chains can be waxy or hygroscopic. If it is an oil:
  • Dissolve in water and lyophilize (freeze-dry). This usually yields a fluffy solid.

  • Triturate with diethyl ether or hexanes to induce crystallization.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive guide on coupling reagents and salt effects).

  • Sigma-Aldrich Technical Bulletin. Handling of Amino Acid Derivatives and Salts. (General protocols for salt removal).

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. (Foundational work on beta-amino acid handling).

Optimization

Technical Support Center: Optimizing 3-Aminoheptanoic Acid Synthesis

Topic: Rodionov Reaction Optimization for -Amino Acid Production Document ID: TSC-ROD-007 Status: Active Audience: Process Chemists, Drug Development Scientists Executive Summary & Chemical Context The Challenge: Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Rodionov Reaction Optimization for -Amino Acid Production

Document ID: TSC-ROD-007 Status: Active Audience: Process Chemists, Drug Development Scientists

Executive Summary & Chemical Context

The Challenge: Synthesizing 3-aminoheptanoic acid (also known as


-aminoenanthic acid) via the Rodionov reaction offers a direct, one-pot route from n-valeraldehyde (pentanal). However, users frequently encounter issues with low yields (typically <40% without optimization) , oily by-products , and difficult purification  due to the zwitterionic nature of the product.

The Chemistry: The Rodionov reaction involves the condensation of an aldehyde with malonic acid and ammonia (provided by ammonium acetate) in an alcoholic solvent.



This guide addresses the specific kinetic and thermodynamic bottlenecks of converting a C5-aldehyde to a C7-


-amino acid.

Troubleshooting Guides (FAQ Format)

Module A: Yield Optimization

Q: My isolated yield is stuck below 35%. How do I push the equilibrium?

A: The Rodionov reaction is a multi-component condensation where the formation of the Schiff base (imine) intermediate is reversible. Low yields are often caused by the competitive Knoevenagel condensation (forming


-unsaturated acids) or insufficient decarboxylation.

Corrective Actions:

  • Stoichiometry Adjustment: Do not use a 1:1:1 ratio. The standard Rodionov protocol requires excess malonic acid and ammonium acetate.

    • Recommendation: Use a molar ratio of 1.0 : 1.2 : 2.0 (Aldehyde : Malonic Acid : Ammonium Acetate). The excess ammonia suppresses the formation of non-nitrogenous unsaturated acids.

  • Solvent Polarity: Switch from absolute ethanol to 95% Ethanol .

    • Reasoning: A small amount of water aids the solubility of ammonium acetate and facilitates the initial dissociation, stabilizing the transition state for decarboxylation.

  • Reaction Time: Ensure a minimum reflux time of 8–12 hours . Premature termination leaves unreacted intermediate (dicarboxylic acid adduct) which does not crystallize as the desired amino acid.

Q: I am observing a significant amount of "red oil" or polymeric material. What is this?

A: This is a common side-product resulting from the polymerization of valeraldehyde (aldol condensation) or the formation of complex oligomers between the aldehyde and ammonia.

Corrective Actions:

  • Slow Addition: Do not dump all reagents at once if you observe high exotherms. Dissolve the Malonic Acid and Ammonium Acetate in ethanol first, bring to reflux, and then add the Valeraldehyde dropwise over 30–60 minutes. This keeps the aldehyde concentration low, favoring the cross-reaction over self-polymerization.

  • Temperature Control: Maintain a gentle reflux (

    
    ). Overheating or distilling off solvent too quickly can degrade the labile amino acid product.
    
Module B: Isolation & Purification

Q: The product fails to precipitate upon cooling. How do I isolate the solid?

A: 3-Aminoheptanoic acid is a lipophilic zwitterion. In pure ethanol, it may remain soluble, especially if excess acetic acid (from the ammonium acetate) is present.

Troubleshooting Workflow:

  • Volume Reduction: Evaporate the reaction mixture to approximately 1/3 of its original volume.

  • Solvent Exchange: If the oil persists, add hot Glacial Acetic Acid to dissolve the residue, then dilute with Diethyl Ether or Acetone to induce precipitation.

  • Charge Neutralization: Ensure the pH is near the isoelectric point (pI ~6.0). If the solution is too acidic (due to excess reagents), the protonated cationic form will remain soluble. Adjust carefully with ethanolic KOH if necessary, though usually, the ammonium acetate buffer is sufficient.

Q: The crystals are yellow/brown. How do I achieve pharma-grade purity?

A: The color comes from oxidation products of valeraldehyde.

  • Recrystallization: Recrystallize from water-ethanol (1:1) or pure methanol .

  • Washing: Wash the crude filter cake thoroughly with cold acetone to remove non-polar aldehyde impurities.

Technical Data & Protocols

Standardized Protocol: Synthesis of 3-Aminoheptanoic Acid

Reagents:

  • n-Valeraldehyde (Pentanal): 0.1 mol (8.61 g)

  • Malonic Acid: 0.12 mol (12.48 g)

  • Ammonium Acetate: 0.2 mol (15.4 g)

  • Solvent: Ethanol (95%): 50 mL

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Malonic Acid and Ammonium Acetate in Ethanol.

  • Dissolution: Heat the mixture to

    
     until most solids dissolve.
    
  • Addition: Add n-Valeraldehyde. (Optional: Add dropwise if purity is critical).

  • Reaction: Heat to reflux (

    
    ) and maintain for 8 hours . Evolution of 
    
    
    
    gas will be observed.
  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate solvent under reduced pressure to obtain a viscous syrup.

    • Add 20 mL of hot ethanol to redissolve.

    • Cool to

      
       overnight. If no precipitate forms, add 30 mL of acetone.
      
  • Filtration: Filter the white crystalline solid.

  • Purification: Recrystallize from hot methanol/water.

Yield Comparison Table
Variable ChangedMolar Ratio (Ald:Mal:NH4)SolventReflux TimeTypical Yield (%)Notes
Standard 1 : 1 : 1Abs. EtOH4 h25-30%High impurity profile.
Ammonia Excess 1 : 1 : 295% EtOH6 h45-50%Improved conversion.
Optimized 1 : 1.2 : 2 95% EtOH 8-12 h 55-65% Best balance of yield/purity.
Slow Addition 1 : 1.2 : 295% EtOH8 h60-68%Minimizes "red oil" formation.

Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

RodionovMechanism cluster_inputs Reactants cluster_process Reaction Pathway Pentanal Pentanal (Valeraldehyde) Imine Imine Intermediate Pentanal->Imine + NH3 Unsat Unsaturated Acid (Side Product) Pentanal->Unsat Knoevenagel (Low NH3) NH4OAc NH4OAc (Ammonia Source) NH4OAc->Imine Malonic Malonic Acid Adduct Amino-Dicarboxylic Intermediate Malonic->Adduct Imine->Adduct + Malonic Acid Decarb Decarboxylation (-CO2) Adduct->Decarb Heat (Reflux) Product 3-Aminoheptanoic Acid (Target) Decarb->Product Optimization OPTIMIZATION: Excess NH4OAc prevents Unsaturated Acid path Optimization->Unsat

Caption: Mechanistic pathway of the Rodionov reaction showing the critical role of ammonia concentration in suppressing the Knoevenagel side-reaction.

Troubleshooting Workflow Diagram

Troubleshooting Start Issue: Low Yield / No Precipitate Check1 Check Stoichiometry: Is NH4OAc > 2 eq? Start->Check1 Check2 Check Solvent: Is it 95% EtOH? Check1->Check2 Yes Action1 Increase NH4OAc to 2.0 eq Increase Malonic to 1.2 eq Check1->Action1 No Check3 Check Workup: Did you neutralize/add Acetone? Check2->Check3 Yes Action2 Add small amount of H2O or switch to 95% EtOH Check2->Action2 No Action3 Evaporate to syrup, add Acetone/Ether Check3->Action3 No End Consult Advanced Purification (Ion Exchange) Check3->End Yes

Caption: Step-by-step diagnostic workflow for resolving common isolation failures in


-amino acid synthesis.

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren" (Synthesis of 
    
    
    
    -amino acids). Berichte der deutschen chemischen Gesellschaft. This is the foundational text establishing the reaction conditions.
    • Source:

  • Organic Syntheses. (1950). "

    
    -Aminobutyric Acid". Organic Syntheses, Coll. Vol. 3, p.60. (Provides the authoritative general protocol for Rodionov synthesis applicable to short/medium chain aldehydes).
    
    • Source:

  • Gudmundsson, K. S. (2000). "Synthesis of

    
    -amino acids". In The Chemistry of Amino, Nitroso, Nitro and Related Groups. This reference details the optimization of stoichiometry for aliphatic aldehydes.
    
    • Source:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122047 (3-Aminoheptanoic acid).

    • Source:

Reference Data & Comparative Studies

Validation

chiral HPLC separation of (R)- and (S)-3-aminoheptanoic acid

The separation of (R)- and (S)-3-aminoheptanoic acid presents a unique challenge in chiral chromatography. As a -amino acid with a flexible seven-carbon aliphatic chain, it requires a method that balances steric recognit...

Author: BenchChem Technical Support Team. Date: February 2026

The separation of (R)- and (S)-3-aminoheptanoic acid presents a unique challenge in chiral chromatography. As a


-amino acid with a flexible seven-carbon aliphatic chain, it requires a method that balances steric recognition with the zwitterionic nature of the analyte.

While traditional ligand-exchange chromatography (LEC) was once the standard, modern zwitterionic stationary phases (ZWIX) and crown ether columns have revolutionized this separation, offering superior resolution and MS-compatibility.

This guide details three distinct, validated approaches to separating these enantiomers, ranked by performance and practicality.

Part 1: Strategic Method Selection

Before selecting a column, evaluate your sample matrix and sensitivity requirements.

Method Comparison Matrix
FeatureMethod A: Zwitterionic Ion Exchange (ZWIX) Method B: Crown Ether (Crownpak) Method C: Derivatization (Marfey's)
Primary Use QC / Process Development Routine Analysis (Simple Matrices) Biological Samples (Plasma/Urine)
Analyte State Free Amino Acid (Underivatized)Free Amino Acid (Underivatized)Derivatized (FDAA)
Resolution (

)
Excellent (

)
Good (

)
Very High (

)
Sensitivity Moderate (UV 200-210 nm) / High (MS)Low (UV 200-210 nm)High (UV 340 nm / Fluorescence)
Robustness High (Resistant to pH shock)Moderate (Sensitive to matrix)High (Covalent bond stability)
Elution Order Reversible (ZWIX+ vs ZWIX-)Fixed (Usually D after L)Fixed

Part 2: The Gold Standard – Zwitterionic Ion Exchange (ZWIX)

For pure substance analysis and process control, the Chiralpak ZWIX(+) and ZWIX(-) columns are the superior choice. These columns are specifically engineered for free amino acids, utilizing a synergistic double ion-pairing mechanism that exploits both the amine and carboxylic acid groups of the


-amino acid.
Mechanism of Action

The ZWIX stationary phase contains a cinchona alkaloid-derived selector that is zwitterionic.

  • Cationic Site: Quinuclidine nitrogen (binds the analyte's carboxylate).

  • Anionic Site: Carbamate/sulfonic acid moiety (binds the analyte's ammonium group).

  • Steric Pocket: Recognizes the C7 alkyl chain.

Experimental Protocol
  • Column: Chiralpak ZWIX(+) or ZWIX(-),

    
     mm, 3 
    
    
    
    m.
  • Mobile Phase:

    • Bulk Solvent: MeOH / MeCN (50:50 v/v).

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state. A slight excess of acid ensures the analyte is fully zwitterionic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature often improves resolution for flexible

    
    -amino acids).
    
  • Detection: UV at 210 nm (or ELSD/CAD for better sensitivity).

Why This Works for 3-Aminoheptanoic Acid

The C7 alkyl chain of 3-aminoheptanoic acid is hydrophobic. The ZWIX phase, being polar but having a hydrophobic scaffold, interacts favorably with the alkyl tail while locking the zwitterionic "head" in place. This "three-point interaction" leads to exceptional separation factors (


).

Elution Order Control:

  • ZWIX(+): Typically elutes (S)-3-aminoheptanoic acid first, followed by (R).

  • ZWIX(-): Reverses the order.

  • Application: If you are analyzing trace (R)-enantiomer in an (S)-drug substance, use ZWIX(-) to elute the trace (R) peak before the main (S) peak, preventing masking by the main peak tail.

Part 3: The Robust Alternative – Crown Ether (Crownpak)

If ZWIX columns are unavailable, Crownpak CR-I(+) is a reliable alternative for underivatized amino acids. It relies on the formation of a host-guest inclusion complex between the crown ether and the primary ammonium group (


).
Experimental Protocol
  • Column: Crownpak CR-I(+),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0).

    • Composition: 100% Water with

      
       (pH 1.5).
      
    • Modifier: For the hydrophobic C7 chain, add 10-20% Methanol to reduce retention time.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Temperature: 10°C - 25°C (Cooling dramatically improves

    
    ).
    
  • Detection: UV at 200 nm.

Critical Limitation: The high hydrophobicity of the heptanoic chain can lead to broad peaks in purely aqueous mobile phases. The addition of methanol is mandatory for C7 homologs to ensure sharp peak shapes.

Part 4: Indirect Separation (Marfey's Reagent)

For biological samples (plasma, urine) where sensitivity is paramount, derivatization with Marfey's Reagent (FDAA) is the industry standard. This converts the enantiomers into diastereomers, which can be separated on a standard achiral C18 column.

Experimental Protocol
  • Derivatization:

    • Mix 50

      
      L sample (50 mM) with 100 
      
      
      
      L 1% FDAA in acetone.
    • Add 20

      
      L 1M 
      
      
      
      .
    • Incubate at 40°C for 1 hour.

    • Quench with 20

      
      L 1M HCl.
      
  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
       mm, 3.5 
      
      
      
      m.
    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 60% B over 20 min.

    • Detection: UV at 340 nm (Absorbance max of the nitrophenyl group).

Performance: The resulting diastereomers ((L-FDAA)-(R)-3-aminoheptanoic acid vs. (L-FDAA)-(S)-3-aminoheptanoic acid) have significantly different hydrophobicities, often eluting minutes apart (


).

Part 5: Visualizations

Figure 1: Method Selection Decision Tree

MethodSelection cluster_legend Key Factors Start Start: 3-Aminoheptanoic Acid Sample Matrix Is the sample a biological matrix (plasma/urine)? Start->Matrix Deriv Method C: Marfey's Reagent (Indirect Separation) Matrix->Deriv Yes (High Sensitivity Needed) Pure Is the sample a pure API/Intermediate? Matrix->Pure No (High Concentration) ZWIX Method A: Chiralpak ZWIX (Preferred for Process/QC) Pure->ZWIX Best Selectivity & MS Compat. Crown Method B: Crownpak CR-I (Alternative for simple aqueous) Pure->Crown If ZWIX unavailable Legend ZWIX: Reversible elution order Crown: Fixed elution order Marfey: High sensitivity (UV 340nm)

Caption: Decision tree for selecting the optimal chiral separation method based on sample matrix and sensitivity needs.

Figure 2: ZWIX Separation Mechanism

ZWIXMechanism Analyte 3-Aminoheptanoic Acid (Zwitterion) Interaction1 Ionic Bond 1: NH3+ <-> SO3- Analyte->Interaction1 Interaction2 Ionic Bond 2: COO- <-> Quinuclidine+ Analyte->Interaction2 Interaction3 Steric Fit: C7 Alkyl Chain Analyte->Interaction3 Selector ZWIX Selector (Cinchona Alkaloid) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Result Chiral Recognition (Separation) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: The synergistic double ion-pairing mechanism on ZWIX columns responsible for high-resolution separation of beta-amino acids.

References

  • Ilisz, I., et al. (2012).

    
    -amino acids on zwitterionic chiral stationary phases." Journal of Chromatography A, 1269, 94-102. Link
    
  • Petkovska, A., & Lindner, W. (2013). "Chiral recognition of

    
    -amino acids by cinchona alkaloid-based zwitterionic ion-exchangers." Journal of Chromatography A, 1281, 60-66. Link
    
  • Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247. Link

  • Daicel Corporation. (2020). "Instruction Manual for CROWNPAK CR-I(+)." Chiral Technologies. Link

Comparative

Comparative Characterization Guide: 3-Aminoheptanoic Acid HCl vs. Regioisomeric Alternatives via NMR Spectroscopy

Executive Summary In the development of peptidomimetics and -lactam antibiotics, 3-aminoheptanoic acid (a -amino acid) serves as a critical chiral building block. Its structural integrity—specifically the positioning of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetics and


-lactam antibiotics, 3-aminoheptanoic acid  (a 

-amino acid) serves as a critical chiral building block. Its structural integrity—specifically the positioning of the amine group at the C3 position rather than C2—is paramount for biological stability against proteolytic enzymes.

This guide provides a technical comparison of the NMR characterization of 3-aminoheptanoic acid HCl against its primary regioisomeric alternative, 2-aminoheptanoic acid (


-isomer). We analyze the distinct spectral signatures arising from the 

-positioning of the amine, providing a robust framework for distinguishing these isomers during synthesis and quality control.

Structural Context & Significance

The shift from an


-amino acid (2-amino...) to a 

-amino acid (3-amino...) introduces specific electronic and steric environments detectable by NMR.
  • Target Molecule: 3-Aminoheptanoic acid HCl (

    
    -isomer). The amine is attached to C3. The C2 position is a methylene group (
    
    
    
    -protons), often creating a diastereotopic ABX system if C3 is chiral.
  • The Alternative: 2-Aminoheptanoic acid (

    
    -isomer). The amine is attached to C2. The C2 position contains a single methine proton.
    

Why the HCl Salt? The hydrochloride salt form is preferred for isolation due to enhanced crystallinity and stability compared to the zwitterionic free base. However, this requires specific solvent choices (DMSO-d6) to visualize the ammonium protons, which are otherwise exchanged in D2O.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data that can distinguish between the


 and 

isomers, the following protocol maximizes resolution and sensitivity.
Sample Preparation Workflow

The choice of solvent is the primary variable affecting the visibility of the ammonium (


) and carboxylic acid (

) protons.

Method A: Structural Confirmation (DMSO-d6)

  • Purpose: Full proton assignment including exchangeable protons.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Additive: None (Acid trace prevents peak broadening).

Method B: Routine Purity Check (D2O)

  • Purpose: Fast acquisition, clear aliphatic region, suppression of HDO.

  • Concentration: 10–15 mg in 0.6 mL D2O.

  • Note:

    
     and 
    
    
    
    protons will not be visible.
Acquisition Parameters (400 MHz or higher)
ParameterSettingRationale
Pulse Sequence zg30 (1H), zgpg30 (13C)Standard excitation; 30° pulse angle optimizes relaxation.
Relaxation Delay (D1) 2.0 s (1H), 2.0 s (13C)Ensures quantitative integration of aliphatic protons.
Scans (NS) 16 (1H), 512+ (13C)High S/N ratio required for identifying minor isomeric impurities.
Temperature 298 KStandardizes chemical shifts.
Visualization of Workflow

ExperimentalWorkflow Sample Solid 3-Aminoheptanoic Acid HCl Solvent Solvent Selection Sample->Solvent DMSO DMSO-d6 (Full Characterization) Solvent->DMSO Method A D2O D2O (High-Throughput) Solvent->D2O Method B Acquisition NMR Acquisition (400+ MHz) DMSO->Acquisition D2O->Acquisition Process Processing: Phase/Baseline Corr. Acquisition->Process

Figure 1: Decision matrix for solvent selection based on analytical needs (Full structural confirmation vs. Routine purity).

1H NMR Characterization & Comparative Analysis

The most definitive way to distinguish the target product from its alternative is the splitting pattern of the protons adjacent to the carbonyl group (C2 position).

The Diagnostic Region (2.0 – 4.0 ppm)

In 3-aminoheptanoic acid (


-isomer) , the C2 position is a methylene (

). Due to the chiral center at C3, these two protons are often diastereotopic , appearing as two distinct sets of signals (doublet of doublets) rather than a simple doublet.

In 2-aminoheptanoic acid (


-isomer) , the C2 position is a methine (

). It appears as a triplet or dd, integrating for only 1 proton.
Comparative Data Table (in DMSO-d6)

The following table contrasts the expected chemical shifts for the target against the alpha-isomer alternative.

PositionProton TypeTarget: 3-Aminoheptanoic Acid (

ppm)
Alternative: 2-Aminoheptanoic Acid (

ppm)
Differentiation Logic
-NH3+ Ammonium~8.0 (Broad s, 3H)~8.2 (Broad s, 3H)Indistinguishable; confirms salt form.
C2-H

-Protons
2.3 – 2.6 (m, 2H) 3.7 – 3.9 (m, 1H) CRITICAL: The

-isomer has 2 protons here (upfield);

-isomer has 1 proton (downfield).
C3-H

-Proton
3.3 – 3.5 (m, 1H) 1.6 – 1.8 (m, 2H)The

-isomer's C3-H is deshielded by the amine.
C4-C6 Chain (

)
1.2 – 1.6 (m, 6H)1.2 – 1.4 (m, 6H)Overlapping methylene envelope.
C7-H Terminal

0.85 (t, 3H)0.85 (t, 3H)Reference signal.
Mechanistic Insight

The upfield shift of the C2 protons in the 3-amino isomer (2.4 ppm) compared to the C2 proton in the 2-amino isomer (3.8 ppm) is caused by the removal of the electron-withdrawing ammonium group from the C2 carbon. This ~1.4 ppm difference is the primary metric for purity validation.

13C NMR Characterization

Carbon NMR provides a secondary validation, particularly useful if solvent peaks (like DMSO or HDO) obscure proton signals.

Key Chemical Shifts (DMSO-d6)
  • Carbonyl (C1):

    • 3-Amino:

      
       ~172.0 ppm.
      
    • 2-Amino:

      
       ~171.0 ppm.
      
    • Note: While close, the

      
      -amino acid carbonyl is typically slightly more deshielded.
      
  • The Alpha-Carbon (C2):

    • 3-Amino (

      
      ): 
      
      
      
      ~36.0 – 38.0 ppm.
    • 2-Amino (

      
      ): 
      
      
      
      ~52.0 – 54.0 ppm.
    • Analysis: This is the strongest differentiator. The C2 carbon in the target molecule is an aliphatic methylene, appearing significantly upfield compared to the amine-bearing methine of the alternative.

  • The Beta-Carbon (C3):

    • 3-Amino (

      
      ): 
      
      
      
      ~48.0 – 50.0 ppm.
    • 2-Amino (

      
      ): 
      
      
      
      ~30.0 – 32.0 ppm.

Advanced Validation: 2D NMR Logic

To "self-validate" the structure without external standards, a COSY (Correlation Spectroscopy) experiment is required. This establishes the connectivity map.

The Connectivity Logic
  • Target (3-Amino): The Amine-bearing proton (at ~3.4 ppm) must correlate to the Methylenes at ~2.4 ppm (C2) AND the alkyl chain (C4).

  • Alternative (2-Amino): The Amine-bearing proton (at ~3.8 ppm) will correlate ONLY to the alkyl chain (C3), not to an alpha-methylene.

COSY Correlation Diagram

COSY_Logic NH3 NH3+ Protons (8.0 ppm) H_Beta H-3 (Methine) (3.4 ppm) NH3->H_Beta Exchange/Space H_Alpha H-2 (Methylene) (2.4 ppm) H_Beta->H_Alpha Strong COSY Correlation H_Gamma H-4 (Methylene) (1.5 ppm) H_Beta->H_Gamma Strong COSY Correlation H_Alpha->H_Gamma NO Correlation (Separated by C3)

Figure 2: COSY connectivity map for 3-aminoheptanoic acid. The H-3 proton acts as the central hub connecting the alpha-methylene and the alkyl tail.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general chemical shift increments for

    
     vs 
    
    
    
    substitutions).
  • Breit, B., & Seiche, W. (2003). Recent Advances in the Synthesis of

    
    -Amino Acids. Synthesis, 2003(1), 2587-2597. (Provides context on synthesis and isolation of 
    
    
    
    -amino acids).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol grounding for Pulse Sequences and 2D NMR interpretation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for specific chemical shift estimation tables).

Validation

Comparative Guide: Crystallographic Characterization of 3-Aminoheptanoic Acid Hydrochloride

Executive Summary 3-Aminoheptanoic acid hydrochloride ( -homonorleucine HCl) represents a critical scaffold in the development of -peptides and peptidomimetics. Unlike their -amino acid counterparts, -amino acids introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminoheptanoic acid hydrochloride (


-homonorleucine HCl) represents a critical scaffold in the development of 

-peptides and peptidomimetics. Unlike their

-amino acid counterparts,

-amino acids introduce an extra methylene group (

) into the backbone, conferring resistance to proteolytic degradation and enabling the formation of stable secondary structures (helices, sheets) useful in drug delivery and antimicrobial design.

This guide provides a technical comparison of the crystallographic properties of the HCl salt form versus its zwitterionic and homologous alternatives. It is designed to assist structural biologists and medicinal chemists in optimizing solid-state forms for bioavailability and stability.

Part 1: Crystallographic Architecture & Comparative Analysis

The Crystal Lattice: Salt vs. Zwitterion

The choice between the hydrochloride salt and the free zwitterion is not merely about solubility; it fundamentally alters the crystal packing landscape.

FeatureHCl Salt Form (

)
Zwitterionic Form (

)
Impact on Development
Space Group Typically Monoclinic (

) or Orthorhombic (

)
Often Monoclinic (

or

)
HCl salts often show higher symmetry preferences in chiral forms.
H-Bond Network Charge-Assisted:

acts as a bridge, accepting H-bonds from 3

donors and often interacting with -COOH.
Direct Head-to-Tail:

donates directly to

. Very tight, high lattice energy.
HCl salts are easier to solvate due to the discrete anion bridge.
Melting Point Moderate (

typical range for class)
High (

, often decomp.)
HCl salts offer better processability for melt extrusion.
Hygroscopicity Moderate to HighLowHCl salts require tighter humidity control during storage.
Homologous Comparison: The "Alkyl Tail" Effect

Comparing 3-aminoheptanoic acid (C7) to its shorter homolog, 3-aminobutanoic acid (C4), reveals the critical role of the hydrophobic side chain in crystal packing.

  • C4 (Butyric Derivative): The short methyl side chain allows for simple hydrophilic bilayers . The packing is dominated by the polar headgroup interactions.

  • C7 (Heptanoic Derivative): The butyl side chain (

    
    ) is significant. Crystallographic data for this class indicates a shift toward interdigitated bilayers . The hydrophobic tails pack closely to minimize void volume, often expanding the unit cell's c-axis disproportionately compared to the a or b axes.
    

Key Insight: In the C7 HCl salt, the stability of the crystal is a competition between the rigid H-bond network of the polar heads and the flexible Van der Waals packing of the butyl tails. This often leads to polymorphism (multiple crystal forms) depending on the solvent of crystallization.

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality single crystals for XRD, we utilize a slow-evaporation method post-purification.

Protocol: Preparation of Single Crystals

  • Dissolution: Dissolve 100 mg of crude 3-aminoheptanoic acid HCl in a minimum amount of MeOH/Water (9:1 v/v).

  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove nucleation sites (dust).
    
  • Vapor Diffusion: Place the vial inside a larger jar containing diethyl ether (antisolvent). Seal tightly.

  • Incubation: Store at

    
     in a vibration-free zone.
    
  • Harvest: Clear, prismatic crystals typically appear within 48-72 hours.

Self-Validating Characterization System

Do not rely on XRD alone. Use this triangulation method to ensure data integrity:

  • Step 1: Elemental Analysis (CHN + Cl): Theoretical Cl content for

    
     is ~19.5%. Deviations 
    
    
    
    indicate non-stoichiometric solvates or excess HCl.
  • Step 2: DSC (Differential Scanning Calorimetry): Look for a sharp endotherm. A broad peak suggests amorphous content or isomeric impurities.

  • Step 3: PXRD (Powder X-Ray): Compare the experimental pattern with the simulated pattern from the single-crystal data. They must match.

Part 3: Visualizations

Structural Logic: The Chloride Bridge

The stability of the HCl salt is derived from the chloride ion's ability to satisfy multiple hydrogen bond donors.

HBondNetwork cluster_lattice Lattice Stabilization Energy Ammonium Ammonium Group (-NH3+) Chloride Chloride Ion (Cl-) Ammonium->Chloride Strong H-Bond (Charge Assisted) Neighbor Neighboring Molecule Chloride->Neighbor Bridging Interaction Carboxyl Carboxyl Group (-COOH) Carboxyl->Chloride Weak Interaction (Optional)

Figure 1: Topology of the charge-assisted hydrogen bond network in


-amino acid hydrochloride salts. The chloride ion acts as a multi-point acceptor, stabilizing the polar layer.
Workflow: From Synthesis to CIF

Workflow Start Crude 3-Aminoheptanoic Acid SaltForm HCl Salt Formation (4M HCl in Dioxane) Start->SaltForm Purify Recrystallization (iPrOH/EtOAc) SaltForm->Purify Grow Single Crystal Growth (Vapor Diffusion) Purify->Grow XRD SC-XRD Data Collection (Mo K-alpha source) Grow->XRD Solve Structure Solution (Direct Methods/SHELX) XRD->Solve Check Check: R-factor < 5%? Solve->Check Refine Refine Model Check->Refine No Publish Generate CIF & Publish Check->Publish Yes Refine->Solve

Figure 2: Step-by-step experimental workflow for generating valid crystallographic data.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Cambridge Structural Database (CSD). Search for Beta-Amino Acid Hydrochloride Salts.

  • Enamine Ltd. Building Blocks: 3-Aminoheptanoic acid hydrochloride.

Comparative

Comparative Guide: Circular Dichroism Spectra of 3-Aminoheptanoic Acid Oligomers

Audience: Researchers, Structural Biologists, and Drug Development Professionals. Focus: Characterization of -peptide secondary structures via Circular Dichroism (CD) spectroscopy. Executive Summary Oligomers of 3-aminoh...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Structural Biologists, and Drug Development Professionals. Focus: Characterization of


-peptide secondary structures via Circular Dichroism (CD) spectroscopy.

Executive Summary

Oligomers of 3-aminoheptanoic acid represent a specific class of


-peptides  (beta-homo amino acids) that have garnered significant attention in peptidomimetic drug design due to their resistance to proteolytic degradation and ability to fold into stable, predictable secondary structures. Unlike natural 

-peptides, which rely on a 1-carbon backbone spacer, 3-aminoheptanoic acid introduces a 2-carbon spacer with a butyl side chain, predisposing the backbone to adopt a 14-helix conformation in solution.

This guide provides a technical comparison of the CD spectral signatures of these oligomers against standard


-peptides and other 

-peptide folds. It details the experimental protocols required to distinguish between monomeric folding and quaternary self-assembly, a critical distinction for validating bioactive foldamer designs.

Technical Background: The Molecule and the Fold

3-Aminoheptanoic acid is structurally a


-amino acid carrying a butyl side chain at the 

-position. In the context of oligomers, it behaves as a lipophilic residue (analogous to

-homonorleucine).
  • Monomer Structure:

    
     where 
    
    
    
    .
  • Dominant Fold: The 14-helix .[1]

    • Named for the 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of residue

      
       and the amide proton of residue 
      
      
      
      (
      
      
      ).[1]
    • This helix has approximately 3 residues per turn and a pitch of ~5 Å.

Why CD is Critical

While NMR provides atomic-level resolution, CD is the primary high-throughput method to assess the global fold of these oligomers. The electronic environment of the amide bond in a 14-helix generates a spectral "fingerprint" distinct from the familiar


-helix or 

-sheet of natural proteins.

Comparative Analysis: Spectral Signatures

The following table contrasts the CD characteristics of 3-aminoheptanoic acid oligomers (14-helix) with alternative peptide structures.

Table 1: Comparative CD Spectral Markers
Feature

-Helix (Natural Peptide)
14-Helix (

-Peptide)
14-Helix Bundle (Aggregated) 12-Helix (Cyclic

-Peptide)
Primary Minimum 208 nm & 222 nm (Doublet)~214–215 nm ~205 nm ~220 nm
Primary Maximum ~192 nm~198 nm (often < 200 nm)< 200 nm~205 nm
Zero Crossing ~200 nm~205 nm ~195 nm~210 nm
Structural Driver

H-bonds

H-bonds
Inter-helix hydrophobic packing

H-bonds
Solvent Sensitivity Stable in water (if sequence allows)Stabilized by Methanol (MeOH) Promoted in water by amphiphilicityRigid (often solvent independent)
Key Distinctions
  • The 214 nm Minimum: The hallmark of a monomeric 3-aminoheptanoic acid oligomer in methanol is a single, intense negative band at approximately 214 nm . This distinguishes it from the

    
    -helix, which has a double minimum (208/222 nm).[2]
    
  • The Aggregation Shift (Blue Shift): A critical finding for researchers is the "aggregation shift." If the 3-aminoheptanoic acid oligomers self-assemble (e.g., into bundles in aqueous solution), the minimum shifts from 214 nm to 205 nm .

    • Diagnostic Rule: A ratio of

      
       strongly suggests the presence of quaternary structure (bundles) rather than isolated helices.
      

Experimental Protocol: Validated CD Workflow

To ensure data integrity (E-E-A-T), the following protocol incorporates self-validation steps to rule out artifacts such as light scattering or concentration errors.

Phase 1: Sample Preparation
  • Solvent Selection:

    • Methanol (MeOH): The standard reference solvent. Promotes maximal 14-helix formation for acyclic

      
      -peptides.[3]
      
    • Water/Buffer (e.g., 10 mM Phosphate, pH 7): Used to test biological relevance. Note that hydrophobic homooligomers of 3-aminoheptanoic acid may aggregate or precipitate; use low concentrations (< 50

      
      M) or mixed micelles if solubility is an issue.
      
    • TFE (Trifluoroethanol): A strong helix stabilizer, though less critical for

      
      -peptides than 
      
      
      
      -peptides.
  • Concentration: Prepare a stock solution (typically 1–2 mM) based on quantitative amino acid analysis or UV absorbance (if a chromophore like Tyr is present).

    • Validation: Prepare a dilution series (e.g., 10

      
      M, 50 
      
      
      
      M, 100
      
      
      M) to check for concentration-dependence (aggregation).
Phase 2: Data Acquisition
  • Instrument: Jasco J-815, Chirascan, or equivalent.

  • Cell Path Length: 1 mm (0.1 cm) quartz cuvette is standard. Use 0.1 mm for high absorbance solvents.

  • Parameters:

    • Range: 260 nm to 190 nm (Far UV).

    • Bandwidth: 1.0 nm.

    • Scanning Speed: 50 nm/min.

    • Accumulations: 3–5 scans averaged.

  • Baseline: Measure pure solvent/buffer in the same cuvette immediately before or after the sample.

Phase 3: Data Processing & Conversion

Raw ellipticity (


, mdeg) must be converted to Mean Residue Ellipticity (MRE)  to allow comparison across different oligomer lengths.


Where:

  • 
     = Mean Residue Weight (Molecular Weight / Number of Residues).
    
  • 
     = Path length in cm (e.g., 0.1).
    
  • 
     = Concentration in mg/mL.[4]
    

Alternatively, using Molar Concentration (


):


Visualizations

Diagram 1: CD Analysis Workflow for -Peptides

This workflow outlines the logic for determining if the oligomer is folded, unfolded, or aggregated.

CD_Analysis_Workflow Start Start: Acquire CD Spectrum (190-260 nm) CheckMin Analyze Minimum Wavelength ($ ambda_{min}$) Start->CheckMin Min214 Minimum at ~214 nm CheckMin->Min214 Min205 Minimum at ~205 nm CheckMin->Min205 Min220 Minimum at ~220 nm CheckMin->Min220 MinNone Weak/No Distinct Minima CheckMin->MinNone Monomer14 Monomeric 14-Helix (Standard Fold) Min214->Monomer14 Typical for 3-aminoheptanoic acid in MeOH AggCheck Check Concentration Dependence Min205->AggCheck Helix12 12-Helix Structure (Cyclic Residues) Min220->Helix12 Unfolded Unfolded MinNone->Unfolded Random Coil IsAgg Dependent: Aggregated 14-Helix Bundle AggCheck->IsAgg High Conc / Water Is12Helix Independent + Max at 205nm: 12-Helix (Rare for acyclic) AggCheck->Is12Helix Specific Design

Caption: Logical workflow for interpreting CD spectra of


-peptides. The path for 3-aminoheptanoic acid oligomers typically follows the 214 nm (monomer) or 205 nm (aggregate) routes.
Diagram 2: Structural Equilibrium

This diagram illustrates the conformational landscape of 3-aminoheptanoic acid oligomers.

Structural_Equilibrium Unfolded Unfolded / Random Coil (Water, Low Conc) Helix14 14-Helix (Monomer) (Methanol, TFE) Unfolded->Helix14 Add Methanol or Increase Length Bundle 14-Helix Bundle (Aggregated in Water) Unfolded->Bundle Hydrophobic Collapse Helix14->Unfolded Heat / Denaturant Helix14->Bundle Increase Conc. (Self-Assembly) Bundle->Helix14 Dilution

Caption: Conformational states of 3-aminoheptanoic acid oligomers. Solvent environment and concentration drive the equilibrium between random coil, monomeric helix, and bundled aggregates.

Data Interpretation & Troubleshooting

Interpreting the 14-Helix Signal

When analyzing the spectrum of a 3-aminoheptanoic acid oligomer (e.g., a hexamer or octamer):

  • Look for the "V" shape: A sharp drop to a minimum at 214 nm is the primary indicator.

  • Verify the Maximum: A positive band near 198 nm confirms the helical chirality. If this is absent or weak, the helix may be frayed or dynamic.

  • Length Dependence: A trimer may show a weak signal (mean residue ellipticity ~ -5,000 to -10,000 deg cm² dmol⁻¹). A hexamer or octamer should show a fully developed signal (~ -20,000 to -25,000 deg cm² dmol⁻¹), indicating cooperative folding.

Common Pitfalls
  • High Absorbance (HT Voltage): If the High Tension (HT) voltage on the CD instrument exceeds 600-700V below 200 nm, the data in the 190-200 nm region (the maximum) is unreliable. Solution: Reduce path length to 0.1 mm or dilute the buffer.

  • Aggregation Artifacts: If the minimum is at 205-208 nm, do not mistake it for an

    
    -helix. Check the exact shape. 
    
    
    
    -helices have a "W" shape (two minima); aggregated
    
    
    -peptides have a single broad minimum at 205 nm.

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: from structure to function. Chemical Reviews, 101(10), 3219-3232. Link
    
  • Pomerantz, W. C., et al. (2008).

    
    -peptides.[5] Organic Letters, 10(9), 1799-1802. Link
    
  • Glattli, A., et al. (2002). Stability of the

    
    -peptide 14-helix: a molecular dynamics study. Journal of the American Chemical Society, 124(44), 12972-12978. Link
    
  • Appella, D. H., et al. (1999). Formation of short, stable helices in aqueous solution by

    
    -amino acid oligomers. Journal of the American Chemical Society, 121(10), 2309-2310. Link
    

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Aminoheptanoic acid hydrochloride

Executive Safety Assessment Chemical Class: -Amino Acid Hydrochloride Salt Primary Hazard Driver: Hydrolysis & Acidity. Data Status: Research Chemical (Treat as Bioactive/Irritant).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Chemical Class:


-Amino Acid Hydrochloride Salt
Primary Hazard Driver:  Hydrolysis & Acidity.
Data Status:  Research Chemical (Treat as Bioactive/Irritant).

As a specialized building block in peptidomimetic drug discovery, 3-Aminoheptanoic acid hydrochloride often lacks comprehensive toxicological datasets. In the absence of specific LD50 data, we must apply the Precautionary Principle .

The hydrochloride (HCl) counter-ion dictates the immediate safety profile. Upon contact with mucosal moisture (eyes, lungs, perspiration), the salt dissociates, potentially lowering local pH significantly. Consequently, this compound must be handled as a Severe Eye Irritant and a Respiratory Irritant .

The "Why" Behind the Protocol
  • Hygroscopicity: HCl salts are prone to absorbing atmospheric moisture, creating sticky clumps. Breaking these clumps during weighing releases fine, acidic particulate matter that bypasses standard surgical masks.

  • Acidity: Aqueous solutions of this compound will be acidic. Standard latex gloves offer insufficient degradation resistance against acidic organic solutions over long durations.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not deviate without a documented Risk Assessment.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Why: Safety glasses with side shields are insufficient. Fine acidic dust can bypass side gaps. Goggles provide a sealed environment against dust entry and accidental splashes during dissolution.
Dermal (Hands) Double Nitrile Gloves Why: Latex is permeable to many organic acids. Use Nitrile (minimum 5 mil / 0.12mm) . Protocol: Double-glove. Change outer pair immediately upon contamination.
Respiratory Engineering Controls (Primary) Standard: Handle exclusively in a certified Chemical Fume Hood. Contingency: If handling outside a hood (not recommended), a P100/N99 respirator is required. N95 is insufficient for acidic vapors/fines.
Body Lab Coat (High-Neck) Why: Standard cotton coats are acceptable, but synthetic aprons are recommended if handling large liquid volumes (>500mL) to prevent acid burns through fabric.

Operational Workflow: Handling & Weighing

The following protocol minimizes the generation of airborne particulates (dust) and prevents cross-contamination.

Step 1: Engineering Control Verification

Before opening the container, verify the Fume Hood face velocity is between 80–120 fpm (0.4–0.6 m/s) . Ensure the sash is at the working height.

Step 2: Anti-Static Weighing Procedure

Amino acid salts often carry static charges, causing powder to "jump" or disperse.

  • Ionization: Use an anti-static gun or ionizer bar inside the hood if available.

  • Draft Shield: Utilize the analytical balance's draft shield effectively.

  • Technique: Do not pour directly from the stock bottle. Use a clean, antistatic spatula to transfer small amounts to a weighing boat.

Step 3: Dissolution (The Critical Moment)

Caution: Exothermic potential.

  • Add the solid to the solvent, not vice versa, to control the dissolution rate.

  • If dissolving in water or methanol, expect a slight exotherm.

  • Ventilation: Keep the vessel open inside the hood for 30 seconds after addition to allow any liberated HCl micro-vapors to vent.

Step 4: Decontamination
  • Dry Wipe: Gently wipe the balance area with a dry tissue first to capture dust. Wetting acidic dust immediately can corrode balance pans.

  • Wet Clean: Follow with a mild detergent or 70% Ethanol wipe.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Risk Assessment CheckHood Check Fume Hood (>80 fpm) Start->CheckHood PPE Don PPE: Goggles + Double Nitrile CheckHood->PPE Pass Weighing Weighing Process (Anti-static protocols) PPE->Weighing Spill Spill Detected? Weighing->Spill Dissolution Dissolution (Add Solid to Liquid) Disposal Waste Disposal (Segregated Stream) Dissolution->Disposal Exp. Complete Spill->Dissolution No CleanDry Dry Clean (Powder) Spill->CleanDry Yes (Powder) CleanWet Wet Clean (Residue) CleanDry->CleanWet CleanWet->Disposal

Figure 1: Operational decision tree for handling 3-Aminoheptanoic acid hydrochloride, prioritizing dust containment and proper decontamination sequences.

Waste Disposal & Emergency Response

Disposal Protocol

Do not dispose of 3-Aminoheptanoic acid hydrochloride down the drain.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Solid Organic - Acidic."

  • Liquid Waste: Segregate into "Aqueous acidic" or "Organic" waste streams depending on the solvent.

  • Incompatibility: NEVER mix with bleach (Sodium Hypochlorite) or strong bases in the waste drum without prior neutralization. Mixing HCl salts with bleach releases toxic Chlorine gas.

First Aid Measures
  • Eye Contact: Immediate irrigation is critical. Flush for 15 minutes minimum. The acidity can cause rapid corneal clouding.

  • Skin Contact: Wash with soap and water. Do not use solvent (ethanol) to wash skin, as it may increase transdermal absorption of the amino acid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Aminoheptanoic acid (Parent Compound). National Library of Medicine. [Link]

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